2-(2,2-Difluoropropanoyl)cyclohexan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis involves optimized reaction conditions to ensure high yield and purity, possibly using advanced catalytic processes .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoropropanoyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2,2-Difluoropropanoyl)cyclohexan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoropropanoyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The difluoropropanoyl group can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting enzymatic activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with similar reactivity but lacking the fluorinated group.
2-Cyclohexen-1-one: An unsaturated ketone with different reactivity due to the presence of a double bond.
Uniqueness
2-(2,2-Difluoropropanoyl)cyclohexan-1-one is unique due to the presence of the difluoropropanoyl group, which imparts distinct chemical properties and reactivity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C9H12F2O2 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-(2,2-difluoropropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H12F2O2/c1-9(10,11)8(13)6-4-2-3-5-7(6)12/h6H,2-5H2,1H3 |
InChI Key |
ARWWGUFZTCDIKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1CCCCC1=O)(F)F |
Origin of Product |
United States |
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